1-Octylindoline-2,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

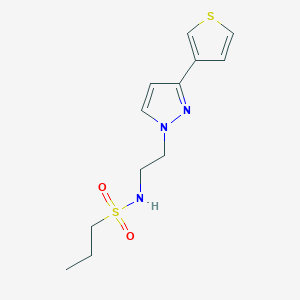

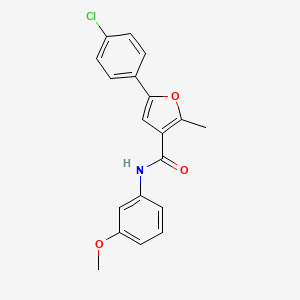

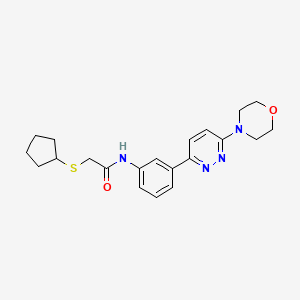

1-Octylindoline-2,3-dione is a compound with the molecular formula C16H21NO2 . The indoline ring and the two ketone O atoms are approximately coplanar . The mean plane through the fused ring system is nearly perpendicular to the mean plane passing through the 1-octyl chain .

Synthesis Analysis

The synthesis of 1-Octylindoline-2,3-dione and similar compounds often involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones .Molecular Structure Analysis

In the molecular structure of 1-Octylindoline-2,3-dione, the indoline ring and the two ketone O atoms are approximately coplanar . The mean plane through the fused ring system is nearly perpendicular to the mean plane passing through the 1-octyl chain .Chemical Reactions Analysis

N-isoindoline-1,3-diones heterocycles, which include 1-Octylindoline-2,3-dione, have emerged as a prominent class of compounds due to their diverse chemical reactivity . They have been the focus of much research because of their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .Wissenschaftliche Forschungsanwendungen

Crystal Structure and Molecular Interactions :

- The structure of 1-Octylindoline-2,3-dione is characterized by a nearly coplanar arrangement of the indoline ring and carbonyl-group O atoms. This compound forms a three-dimensional network through C—H⋯O hydrogen bonds in its crystalline form, which is significant for understanding its physical properties and interactions (Qachchachi et al., 2014).

- Similar structural features are noted in its homologues, such as 1-Dodecylindoline-2,3-dione, suggesting a consistent molecular architecture across this class of compounds (Qachchachi et al., 2014).

Synthesis and Environmental Applications :

- Research into greener catalytic systems for synthesizing isoindoline-1,3-dione derivatives has been conducted. One study describes an efficient synthesis using Water Extract of Onion Peel Ash (WEOPA), highlighting a move towards environmentally friendly and sustainable chemical processes (Journal et al., 2019).

Corrosion Inhibition :

- Certain derivatives of 1-Octylindoline-2,3-dione demonstrate effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds are observed to increase charge-transfer resistance and decrease double-layer capacitance, indicating their potential in industrial applications (Tribak et al., 2020).

Antimicrobial and Anticancer Properties :

- Derivatives of isoindoline-1,3-dione, including 1-Octylindoline-2,3-dione, have been explored for their antimicrobial and anticancer activities. Studies indicate significant activity against various microbial strains and potential as chemotherapeutic agents (Sabastiyan & Suvaikin, 2012), (Gomathi et al., 2014).

Alzheimer's Disease Treatment :

- In the context of Alzheimer's disease, certain derivatives of isoindoline-1,3-dione are investigated for their potential as disease-modifying and symptomatic treatment agents, demonstrating inhibitory effects on key enzymes related to the disease (Panek et al., 2018).

Chemical Synthesis and Characterization :

- Studies on isoindoline-1,3-dione derivatives also include their synthesis and structural characterization using various spectroscopic techniques. These findings contribute to the broader understanding of the chemical properties and potential applications of these compounds (Andrade-Jorge et al., 2018).

Safety and Hazards

Zukünftige Richtungen

The future directions for 1-Octylindoline-2,3-dione and similar compounds are promising. They have been proposed as potential therapeutic agents . Moreover, a novel organic small molecule, 5- (4- (diphenylamino)phenyl)-1-octylindoline-2,3-dione (TPI), containing an alkyl chain substituted electron accepting isatin (indoline-2,3-dione) and strong electron withdrawing N, N-diphenylaniline units, has been synthesized and shows potential for promising BHJ-OSCs material .

Eigenschaften

IUPAC Name |

1-octylindole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-2-3-4-5-6-9-12-17-14-11-8-7-10-13(14)15(18)16(17)19/h7-8,10-11H,2-6,9,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUKHWYDJUSYNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C2=CC=CC=C2C(=O)C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Octylindoline-2,3-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Chloromethyl)-3-(3-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2882912.png)

![(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2882919.png)

![N-benzyl-2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2882930.png)

![Glycine, N-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]-](/img/structure/B2882933.png)